molecular formula C5H7NO B2687256 2-ethyl-1,3-oxazole CAS No. 54300-19-5

2-ethyl-1,3-oxazole

Cat. No.: B2687256
CAS No.: 54300-19-5
M. Wt: 97.117
InChI Key: SUCDHPJUXCCMDN-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both oxygen and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold in various chemical and pharmaceutical applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes such as the Robinson-Gabriel synthesis due to its efficiency and high yield . The reaction conditions are optimized to ensure the purity and stability of the final product, which is crucial for its applications in pharmaceuticals and other industries .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Mechanism of Action

Properties

IUPAC Name

2-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDHPJUXCCMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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